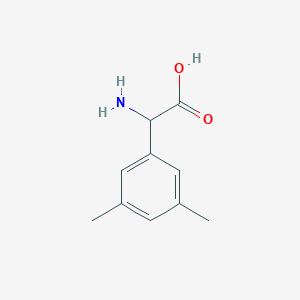

Amino-(3,5-dimethyl-phenyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Amino-(3,5-dimethyl-phenyl)-acetic acid” is a chiral compound . Chiral compounds are of great interest in various fields such as pharmaceuticals, agrochemicals, and other chemical entities like fragrances and flavors . The compound is related to 3,5-dimethyl phenyl tris-phenyl carbamates of amylose and cellulose, which have shown high enantio-recognition performance among developed polysaccharide-based CSPs .

Synthesis Analysis

The synthesis of related compounds involves the reaction of corresponding amines with phosgene . A new class of aromatic bismaleimides containing anisyl group were synthesized from bis(4-amino 3,5-dimethyl phenyl) anisyl methane and maleic anhydride via bismaleamic acid as an intermediate followed by cyclodehydration to bismaleimides .Molecular Structure Analysis

The molecular structure of related compounds such as 3,5-Dimethylphenylboronic acid has been confirmed by FTIR, 1 H-NMR and elemental analysis .Chemical Reactions Analysis

Amino groups are powerful activating substituents, so they are deactivated by acetylation before nitration. The acetyl substituent also protects the initial amine function from reaction with nitrous acid later on .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,5-Dimethylphenylboronic acid have been studied. This compound is hygroscopic and insoluble in water .科学的研究の応用

Secondary Metabolites in Fungi

The compound is found in secondary metabolites of the genus Acremonium, which comprises 130 species of marine and terrestrial sources . These metabolites have been screened for cytotoxic, antibacterial, and anti-inflammatory activities .

Ammonium-Based Rotaxanes

The compound could potentially be used in the synthesis of ammonium-based rotaxanes . Rotaxanes are supramolecular architectures that provide a high degree of freedom, allowing tunable translational motion at the nanoscale when proper chemical or physical stimuli are used .

Cellulose Modification

The compound could be used in the aminolysis of cellulose phenyl carbonates, an efficient method to introduce carbamate groups onto the cellulose backbone . This could have applications in the production of modified cellulose materials.

Drug Development

The compound could potentially be used in drug development, particularly in the creation of drugs with an ammonium-binding site encircled by a crown ether . This type of drug is not easily accessible and requires specific reaction conditions .

Synthetic 2-Aminothiazole-Based Compounds

The compound could be used in the synthesis of 2-aminothiazole-based compounds, which have several biological activities, including acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives, which have shown promise in various biological applications .

作用機序

Mode of Action

As an amino acid derivative, it may interact with its targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, potentially affecting various biological processes .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Action Environment

The action of Amino-(3,5-dimethyl-phenyl)-acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the simultaneous addition of acid and alkaline additives to the mobile phase was found to be important for improving the enantiomeric resolution of a similar compound .

Safety and Hazards

将来の方向性

The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing of chemicals and intermediates is a must for sustainable industrial development . The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

特性

IUPAC Name |

2-amino-2-(3,5-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZDSCDHEYQPSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-(3,5-dimethyl-phenyl)-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)

![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)

![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)